

HPLC-UV method for quantifying Deferasirox in biological samples

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Compound of Interest

Compound Name: Deferasirox (Fe³⁺ chelate)

Cat. No.: B8082328

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An HPLC-UV method provides a reliable and accessible approach for the quantification of Deferasirox in biological samples, crucial for therapeutic drug monitoring and pharmacokinetic studies. This application note details a validated method for determining Deferasirox concentrations, particularly in human plasma.

Principle of the Method

The method employs Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. A C18 column is used to separate Deferasirox from endogenous components in the biological matrix. The separation is achieved by passing a pressurized mobile phase through the column. Following separation, the drug is detected by its absorbance of UV light at a specific wavelength, and the resulting signal is proportional to the concentration of Deferasirox in the sample.

Apparatus and Materials

Apparatus

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Quaternary or Binary Pump
 - Autosampler
 - Column Oven

- UV-Vis Detector
- Chromatographic Data Station (e.g., Empower, Chromeleon)
- Analytical Balance
- Vortex Mixer
- Centrifuge
- Pipettes (various volumes)
- Volumetric flasks
- HPLC vials

Chemicals and Reagents

- Deferasirox reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid or Orthophosphoric acid (Analytical grade)
- Ultrapure water (18.2 MΩ·cm)
- Drug-free human plasma (for calibration and quality control standards)

Experimental Protocols

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Deferasirox reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.^[1] Sonicate if necessary to ensure complete dissolution. This solution should be stored at 2-8°C.

- Working Stock Solution (100 µg/mL): Dilute 1 mL of the Primary Stock Solution to 10 mL with methanol in a volumetric flask.^[1]
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working stock solution into drug-free human plasma to achieve a concentration range of 0.25 to 70.00 µg/mL.^{[2][3]} A typical calibration curve may include concentrations of 0.25, 0.5, 1, 5, 10, 20, 40, and 70 µg/mL.

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.^{[2][4][5]}

- Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.^{[4][5]}
- Add a precipitating agent. A common approach is to add acetonitrile.^{[2][3]} Add 1 mL of acetonitrile to the plasma sample.
- Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
- Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean HPLC vial.
- Inject a specific volume (e.g., 10-20 µL) into the HPLC system for analysis.

Chromatographic Conditions

The following table summarizes typical HPLC-UV conditions for Deferasirox analysis.

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[1][6]
Mobile Phase	Isocratic or gradient mixture of an acidic aqueous phase and an organic solvent.
Example (Isocratic)	Acetonitrile and 0.1% Formic Acid in Water (e.g., 55:45 v/v)[1][7]
Example (Gradient)	Eluent A: 0.3% Orthophosphoric acid in water (pH 3.0); Eluent B: 0.1% Formic acid in acetonitrile[2][3]
Flow Rate	1.0 mL/min[1][7][8][9]
Column Temperature	40°C[1][6]
Injection Volume	10 µL[1]
UV Detection	295 nm or 299 nm (for plasma)[2][3][4][5]. Other reported wavelengths include 245 nm and 248 nm.[6][8][9]
Run Time	Approximately 8-10 minutes[1][4][5]

Method Validation Summary

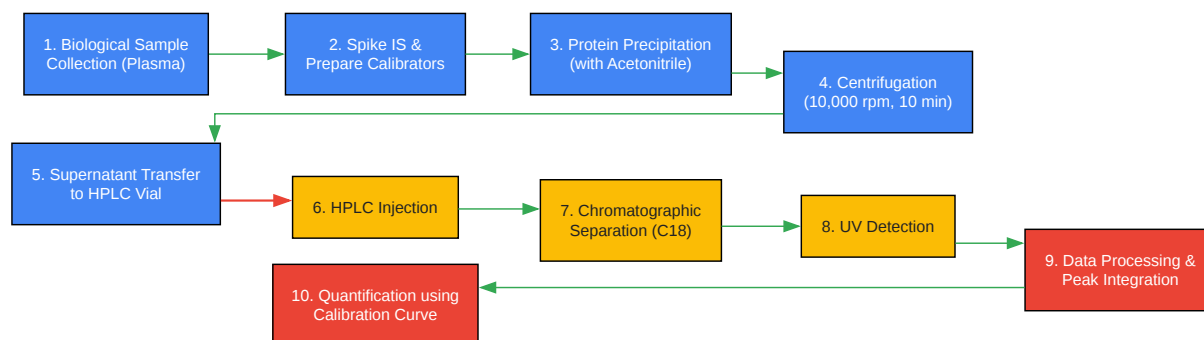
The described method has been validated according to regulatory guidelines, with typical performance characteristics summarized below.

Validation Parameter	Typical Result
Linearity Range	0.078 - 40 µg/mL[4][5] or 0.25 - 70.00 µg/mL[2][3]
Correlation Coefficient (r ²)	> 0.999[1]
Accuracy (Mean Recovery)	91.66%[4][5]. Generally within 85-115%.
Precision (RSD%)	
Intra-day	< 5% (e.g., 4.64%)[4][5]
Inter-day	< 11% (e.g., 10.55%)[4][5]
Limit of Detection (LOD)	~0.078 µg/mL[4][5]
Limit of Quantification (LOQ)	~0.156 µg/mL[4][5]
Retention Time	~6-8 minutes, depending on exact conditions[1][6]

Data Analysis

- **Calibration Curve:** Generate a calibration curve by plotting the peak area of the Deferasirox standard against its corresponding concentration. Perform a linear regression analysis on the data points.
- **Quantification:** Determine the concentration of Deferasirox in the unknown samples by interpolating their peak areas from the linear regression equation of the calibration curve.

Experimental Workflow



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Caption: Workflow for Deferasirox quantification in plasma.

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